N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound that features a cyanocyclopentyl group, a tetrazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide likely involves multiple steps, including the formation of the tetrazole ring, the introduction of the cyanocyclopentyl group, and the attachment of the sulfanylacetamide moiety. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium azide for tetrazole formation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The tetrazole ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site, blocking substrate access. The tetrazole ring could mimic natural substrates or interact with metal ions in metalloenzymes.
Comparison with Similar Compounds
Similar compounds might include other tetrazole-containing molecules or those with cyanocyclopentyl groups. Comparisons could highlight differences in biological activity, stability, or synthetic accessibility. Examples of similar compounds might be:
Losartan: A tetrazole-containing antihypertensive drug.
Valsartan: Another tetrazole-based medication used to treat high blood pressure.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-13(2)14-5-7-15(8-6-14)24-17(21-22-23-24)26-11-16(25)20-18(12-19)9-3-4-10-18/h5-8,13H,3-4,9-11H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJOEZGHJCIRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3(CCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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